3-(prop-2-yn-1-yl)oxan-3-amine
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Overview
Description
3-(prop-2-yn-1-yl)oxan-3-amine is an organic compound with the molecular formula C8H13NO It is a derivative of oxane (tetrahydropyran) with a prop-2-yn-1-yl group and an amine group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)oxan-3-amine can be achieved through several methods. One common approach involves the reaction of oxane derivatives with propargylamine under specific conditions. For instance, the reaction can be catalyzed by copper (II) chloride in a solvent-free environment at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)oxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
3-(prop-2-yn-1-yl)oxan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-yl)oxan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The prop-2-yn-1-yl group provides additional reactivity, enabling the compound to undergo cyclization and other transformations.
Comparison with Similar Compounds
Similar Compounds
Propargylamine: A simpler compound with similar reactivity due to the presence of the propargyl group.
Rasagiline: A propargylamine derivative used in the treatment of Parkinson’s disease.
Selegiline: Another propargylamine derivative with neuroprotective properties.
Uniqueness
3-(prop-2-yn-1-yl)oxan-3-amine is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to other propargylamine derivatives. This structural feature allows for unique applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2111083-57-7 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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